molecular formula C16H14BrN5O B2829277 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide CAS No. 1797072-69-5

2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide

Cat. No. B2829277
CAS RN: 1797072-69-5
M. Wt: 372.226
InChI Key: VFVVHOHLDQKGBU-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE, are known . They typically have a linear formula and a specific molecular weight .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions . The exact method would depend on the specific compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These studies often involve techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . The exact reactions would depend on the specific compound and the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These properties can include things like solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been the focus of various research efforts aimed at synthesizing novel heterocyclic compounds and evaluating their biological activities. While specific studies directly on 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide may be scarce, research on closely related pyrazolopyrimidine derivatives provides insight into the broader context of its potential applications.

  • Synthesis and Anticancer Potential : Rahmouni et al. (2016) discussed the synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds, including pyrazolopyrimidines, have shown cytotoxic activity against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

  • Intermolecular Interactions and Structural Analysis : A study by Saeed et al. (2020) on antipyrine-like derivatives highlighted the importance of intermolecular interactions in stabilizing the crystal structure of these compounds, including hydrogen bonds and π-interactions. Such structural analyses are crucial for understanding the physicochemical properties of related compounds and designing drugs with desired biological activities (Saeed et al., 2020).

  • Insecticidal and Antibacterial Activities : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research indicates that derivatives of pyrazolopyrimidine have potential applications in developing new insecticides and antibiotics (Deohate and Palaspagar, 2020).

Mechanism of Action

The mechanism of action of similar compounds can vary widely . It often depends on the specific compound and its intended use.

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely . It often depends on the specific compound and how it is handled.

Future Directions

The future directions for research on similar compounds can vary widely . It often depends on the specific compound and the current state of research in the field.

properties

IUPAC Name

2-bromo-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVHOHLDQKGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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